molecular formula C8H7ClO3 B1455506 5-Chloro-4-methoxysalicylaldehyde CAS No. 89938-56-7

5-Chloro-4-methoxysalicylaldehyde

Cat. No. B1455506
Key on ui cas rn: 89938-56-7
M. Wt: 186.59 g/mol
InChI Key: ZZMHVBPSRKMWLT-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

2-Hydroxy-4-methoxy-benzaldehyde (0.974 g, 6.40 mmol) was dissolved in 10 mL of acetonitrile and treated with N-chlorosuccinimide (0.983 g, 1.15 eq.) and ammonium nitrate (0.102 g, 0.20 eq.), and the mixture was warmed to 70° C. for roughly 5 h. Evaporation of the solvent, followed by flash chromatography (SiO2, heptane/AcOEt=85/15), and direct crystallization from heptane/AcOEt, produced then 0.259 g of the title compound as white crystals.
Quantity
0.974 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step Two
Quantity
0.102 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:12]N1C(=O)CCC1=O.[N+]([O-])([O-])=O.[NH4+]>C(#N)C>[Cl:12][C:7]1[C:8]([O:10][CH3:11])=[CH:9][C:2]([OH:1])=[C:3]([CH:6]=1)[CH:4]=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0.974 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.983 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0.102 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
followed by flash chromatography (SiO2, heptane/AcOEt=85/15), and direct crystallization from heptane/AcOEt
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C=O)C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.259 g
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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